Amtolmetin guacil was developed by Sigma-Tau Industrie Farmaceutiche Riunite and has been evaluated in various clinical studies to assess its efficacy and tolerability compared to other NSAIDs such as diclofenac and ibuprofen. Its synthesis involves specific chemical processes that enhance its therapeutic properties while reducing adverse effects .
Chemically, amtolmetin guacil belongs to the class of heterocyclic compounds with anti-inflammatory properties. It is classified under the following categories:
The synthesis of amtolmetin guacil involves several chemical reactions that integrate the core structure of tolmetin with guaiacol. The process typically includes:
The synthesis often employs techniques such as:
The molecular structure of amtolmetin guacil can be represented as follows:
This indicates that it contains 15 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and four oxygen atoms.
Amtolmetin guacil participates in various chemical reactions that are essential for its therapeutic activity. Key reactions include:
The stability of amtolmetin guacil under different pH conditions has been studied to understand its behavior in gastrointestinal environments. Its degradation kinetics are important for determining dosing regimens.
The mechanism by which amtolmetin guacil exerts its effects involves:
Clinical studies have shown that patients taking amtolmetin guacil report fewer gastrointestinal side effects compared to those on traditional NSAIDs .
Amtolmetin guacil is primarily used in clinical settings for:
Amtolmetin Guacil-d3 (C₂₄H₂₁D₃N₂O₅) is a deuterated analog of the nonsteroidal anti-inflammatory prodrug Amtolmetin Guacil. The compound features selective deuteration at three hydrogen positions, typically on the methyl group of the p-toluoyl moiety or the N-methylpyrrole ring. This isotopic substitution increases its molecular weight from 420.46 g/mol (non-deuterated form) to 423.48 g/mol [2] [5]. The structural integrity of the parent molecule is preserved, with deuterium atoms replacing protium at metabolically stable sites. Key spectroscopic characteristics include:
Table 1: Molecular Properties of Amtolmetin Guacil-d3
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₁D₃N₂O₅ |
Exact Mass | 423.48 g/mol |
CAS Number | Not Assigned (NA) |
Isotopic Purity | ≥98% deuterium incorporation |
Key Fragments (MS) | m/z 424.49 [M+H]⁺ |
Deuterium integration employs two primary strategies:1. Chemical Synthesis:- Late-Stage Deuteration: Catalytic H/D exchange using Pd/C or PtO₂ catalysts in deuterated solvents (D₂O, CD₃OD) targets benzylic positions. This method achieves >95% deuteration at 80°C under 50 psi D₂ pressure [6] [8].- Building Block Approach: Deuterated p-toluic acid-d₇ is condensed with 1-methyl-2-pyrroleacetic acid glycinate ester. Subsequent guaiacol esterification yields Amtolmetin Guacil-d3 with controlled isotopic enrichment [2].
The synthesis follows a modular route emphasizing deuterium stability:
Step 1: Synthesis of Deuterated Toluoyl Intermediate
Step 2: Glycine Conjugation
Step 3: Guaiacol Esterification
Table 2: Key Reactions in Amtolmetin Guacil-d3 Synthesis
Step | Reaction | Conditions | Deuterium Retention |
---|---|---|---|
1 | Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0°C→25°C, 12h | >99% |
2 | Amide Coupling | EDC/HOBt, DMF, 25°C, 24h | 100% |
3 | Esterification | DCC/DMAP, THF, 60°C, Argon, 48h | 98% |
Purification Techniques:
Stability Profiles:
Table 3: Stability of Amtolmetin Guacil-d3 Under Controlled Conditions
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0